molecular formula C20H22N2O2 B14633469 3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione CAS No. 52498-55-2

3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione

Cat. No.: B14633469
CAS No.: 52498-55-2
M. Wt: 322.4 g/mol
InChI Key: DCCLHKDUUGTBCD-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a piperidine ring substituted with an aminophenyl group, a benzyl group, and an ethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction using a suitable aminophenyl precursor.

    Benzylation and Ethylation: The benzyl and ethyl groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary

Properties

CAS No.

52498-55-2

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(4-aminophenyl)-1-benzyl-3-ethylpiperidine-2,6-dione

InChI

InChI=1S/C20H22N2O2/c1-2-20(16-8-10-17(21)11-9-16)13-12-18(23)22(19(20)24)14-15-6-4-3-5-7-15/h3-11H,2,12-14,21H2,1H3

InChI Key

DCCLHKDUUGTBCD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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